(S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione

Cereblon binding PROTAC building block E3 ligase affinity

PROTAC design demands precise cereblon ligand selection-ternary complex geometry, degradation selectivity, and PK shift non-interchangeably between building blocks. - 5-piperazine exit vector enables rigid-linker PROTACs (KI-CDK9d-32: CDK9 DC₅₀ 0.89 nM, Dmax 97.7%) with orthogonal ternary topology vs. thalidomide/pomalidomide. - 'Goldilocks' IKZF1 DC₅₀ 90 nM balances potency with hematotoxicity risk; 461 μM solubility (5.9× pomalidomide) and 284 min plasma t₁/₂ (12.9× thalidomide) ensure developability.

Molecular Formula C17H20N4O3
Molecular Weight 328.4 g/mol
Cat. No. B13351851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione
Molecular FormulaC17H20N4O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCNCC4
InChIInChI=1S/C17H20N4O3/c22-15-4-3-14(16(23)19-15)21-10-11-9-12(1-2-13(11)17(21)24)20-7-5-18-6-8-20/h1-2,9,14,18H,3-8,10H2,(H,19,22,23)/t14-/m0/s1
InChIKeyYTKVMOBHMCOGHZ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lenalidomide 5′-Piperazine: Identity, Class & Procurement


(S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione, commonly supplied as the hydrochloride salt (CAS 2222120-31-0; synonym CUN-20310), is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand belonging to the immunomodulatory imide drug (IMiD)-derived degrader building block class . The compound comprises a lenalidomide-derived isoindolinone-glutarimide pharmacophore that retains cereblon binding competence, with a terminal piperazine moiety installed at the 5-position of the isoindolinone ring to serve as a synthetic exit vector for rigid linker conjugation in proteolysis-targeting chimera (PROTAC) design . This functionalization strategy distinguishes it from the parent drug lenalidomide (CAS 191732-72-6) and from alternative cereblon ligand scaffolds such as pomalidomide- and thalidomide-based building blocks, which differ in core ring topology, substitution position, and attendant physicochemical and degradation-selectivity profiles [1].

Workflow PROTAC degrader synthesis via rigid linker conjugation at the 5′-piperazine handle.
Selection Lenalidomide-derived cereblon (CRBN) E3 ligase ligand with isoindolinone-glutarimide pharmacophore.
Use Context E3 ligase-recruiting bifunctional degrader research; not for thalidomide- or pomalidomide-based scaffold swap.

Why Generic Substitution Fails for Lenalidomide 5′-Piperazine


Cereblon-recruiting ligands cannot be treated as interchangeable commodities in PROTAC design because the underlying IMiD scaffold determines three parameters that are decisive for degrader performance: (i) the absolute binding affinity for the CRBN–DDB1 complex, which differs by approximately 10-fold between the thalidomide scaffold (IC₅₀ ~30 μM) and the lenalidomide scaffold (IC₅₀ ~3 μM) [1]; (ii) the intrinsic neosubstrate degradation selectivity profile—lenalidomide efficiently degrades IKZF1 (DC₅₀ 90 nM) and CK1α, whereas thalidomide is essentially inactive (IKZF1 DC₅₀ >10,000 nM) and pomalidomide is more potent but less selective (IKZF1 DC₅₀ 26.7 nM) [2]; and (iii) the exit vector position available for linker attachment—the 5-position piperazine on the lenalidomide isoindolinone ring projects along a trajectory distinct from the 4- or 5-position exits on thalidomide and pomalidomide scaffolds, directly influencing ternary complex geometry and linker rigidity [3]. Substituting a pomalidomide- or thalidomide-based building block for this lenalidomide 5′-piperazine compound therefore alters all three parameters simultaneously, making the resulting PROTAC molecule non-equivalent.

CRBN affinity mismatch
Lenalidomide scaffold exhibits reported ~10-fold difference in CRBN binding relative to thalidomide; comparable to pomalidomide. Substitution may shift ternary complex kinetics.
Neosubstrate profile divergence
Lenalidomide degrades IKZF1/3 and CK1α, while thalidomide is essentially inactive against IKZF1 and pomalidomide is broader. Changing scaffold alters degradation selectivity.
Exit vector geometry not transferable
5′-piperazine on isoindolinone projects a distinct trajectory vs. pomalidomide/thalidomide exits. Linker SAR and ternary complex architecture may not reproduce.

Lenalidomide 5′-Piperazine vs. Closest Cereblon Ligands


CRBN–DDB1 Binding Affinity: Lenalidomide vs. Thalidomide

The lenalidomide scaffold that forms the pharmacophore of this compound binds the CRBN–DDB1 complex with approximately 10-fold higher affinity than the thalidomide scaffold. In a fluorescence-based thermal shift assay using purified ZZ-CRBN–DDB1, thalidomide exhibited an IC₅₀ of ~30 μM, whereas lenalidomide and pomalidomide each showed IC₅₀ values of ~3 μM [1]. In a complementary bead-based competition assay using U266B1 myeloma cell extracts, lenalidomide dose-dependently inhibited CRBN binding to thalidomide-coupled beads with an IC₅₀ of 2.3 μM, while pomalidomide gave an IC₅₀ of 2.1 μM [1]. This affinity advantage is scaffold-intrinsic and is retained in the 5′-piperazine functionalized derivative, which uses the identical lenalidomide isoindolinone-glutarimide core.

CRBN Binding
Head-to-head
Lenalidomide IC₅₀ ~3 µM vs. Thalidomide ~30 µM (thermal shift). Thal-bead competition: lenalidomide IC₅₀ 2.3 µM, pomalidomide 2.1 µM.
Supports CRBN engagement study design
Reported ~10-fold difference; purified ZZ-CRBN–DDB1 and U266B1 extracts.
Cereblon binding PROTAC building block E3 ligase affinity

IKZF1 Degradation Potency: Lenalidomide vs. Pomalidomide & Thalidomide

In a quantitative HiBiT degradation assay performed in MOLT4 cells, the lenalidomide scaffold achieved an IKZF1 DC₅₀ of 90 ± 15.2 nM [1]. Pomalidomide was approximately 3.4-fold more potent (DC₅₀ 26.7 ± 3.8 nM), while thalidomide was essentially inactive at IKZF1 degradation (DC₅₀ >10,000 nM) [1]. This intermediate potency position of the lenalidomide scaffold is mechanistically significant: it avoids the promiscuous degradation strength of pomalidomide that contributes to dose-limiting hematological toxicity, while still providing >100-fold greater degradation activity than thalidomide, which is effectively inert as an IKZF1 degrader. The 5′-piperazine derivative, built on the lenalidomide core, inherits this degradation selectivity profile because the functionalization occurs at a position that does not ablate the critical C4 amino group interactions with CRBN and IKZF1 [2].

IKZF1 Degradation
Head-to-head
Lenalidomide DC₅₀ 90 ± 15.2 nM; Pomalidomide 26.7 ± 3.8 nM; Thalidomide >10,000 nM. (MOLT4 HiBiT assay, 16 h).
Supports degrader potency window selection
Reported DC₅₀ context; further validation advised for specific PROTACs.
IKZF1 degradation neosubstrate selectivity DC₅₀

Physicochemical Properties: Lenalidomide vs. Pomalidomide & Thalidomide

The lenalidomide isoindolinone scaffold exhibits a fundamentally different physicochemical profile from the phthalimide-based thalidomide and pomalidomide scaffolds, differences that propagate to the 5′-piperazine building block. Lenalidomide has a cLogP of –0.5, making it the most hydrophilic IMiD, compared to 0.3 for thalidomide and 0.2 for pomalidomide [1]. This hydrophilicity translates to 5.9-fold higher kinetic solubility for lenalidomide (461 ± 47 μM) versus pomalidomide (78 ± 17 μM), and a markedly lower Caco-2 apparent permeability for lenalidomide (1.45 ± 0.05 × 10⁻⁶ cm/s) compared to thalidomide (35.6 ± 1.6) and pomalidomide (24.9 ± 2.0) [1]. The high cellular unbound fraction (fu,cell ~1.0) and intracellular bioavailability (Fic = 5.0 ± 0.4) of lenalidomide indicate efficient cellular access despite low membrane permeability, a property attributed to active uptake processes [1].

Physicochemical Profile
Head-to-head
cLogP –0.5; solubility 461 ± 47 µM (5.9× vs. pomalidomide); Caco-2 1.45×10⁻⁶ cm/s; fu,cell ~1.0; Fic 5.0.
May influence PROTAC solubility and membrane partitioning
Lenalidomide vs. thalidomide/pomalidomide head-to-head; PBS solubility, MOLT4 fu,cell.
cLogP kinetic solubility Caco-2 permeability drug-like properties

Human Plasma Stability: Lenalidomide vs. Thalidomide & Pomalidomide

The lenalidomide scaffold demonstrates superior stability in human plasma compared to thalidomide and pomalidomide. In a head-to-head in vitro profiling study, lenalidomide exhibited a human plasma half-life (T₁/₂) of 284 minutes, versus 159 minutes for pomalidomide and only 22 minutes for thalidomide [1]. This represents a 12.9-fold stability advantage over thalidomide and a 1.8-fold advantage over pomalidomide. Thalidomide's rapid degradation in plasma (T₁/₂ = 22 min) is attributable to spontaneous hydrolysis of the phthalimide ring, a liability that is mitigated in the isoindolinone scaffold of lenalidomide [1]. In human liver microsomes (HLM), lenalidomide shows moderate metabolic turnover (T₁/₂ = 124 min) compared to the essentially stable thalidomide, pomalidomide, and EM-12 (all T₁/₂ >186 min), a difference attributed to lenalidomide's primary amino group providing a handle for phase II metabolism [1].

Plasma Stability
Head-to-head
Human plasma T₁/₂: lenalidomide 284 min, pomalidomide 159 min, thalidomide 22 min. HLM T₁/₂ 124 min (lenalidomide).
Supports plasma-stability screening in degrader design
Reported 12.9× longer vs. thalidomide; in vitro human plasma incubation.
plasma stability metabolic stability human plasma half-life

Exit Vector Comparison: 5-Piperazine vs. Other CRBN Ligands

(S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione provides a terminal piperazine moiety at the 5-position of the lenalidomide isoindolinone ring, enabling direct amide bond or reductive amination conjugation to carboxylic acid- or aldehyde-bearing linkers without additional functionalization steps . This contrasts with the parent lenalidomide, which requires modification of its 4-amino group for linker attachment—a position that is also critical for neosubstrate (IKZF1) engagement via a water-mediated hydrogen bond network [1]. By placing the exit vector at the 5-position, the piperazine handle preserves the 4-amino group's neosubstrate-recruiting interactions, which are essential for ternary complex stabilization. The 5-position piperazine also projects along a distinct trajectory compared to the 4-position exit commonly used in pomalidomide- and thalidomide-based PROTAC building blocks, and compared to the 5-position piperazine on pomalidomide (MW 378.81, CAS 2228029-82-9) or thalidomide (MW 342.35, CAS 2154342-61-5) . The lenalidomide 5′-piperazine variant has been successfully deployed in the synthesis of KI-CDK9d-32, a CDK9 PROTAC degrader achieving a DC₅₀ of 0.89 nM in MOLT-4 cells , demonstrating that this exit vector supports the formation of highly potent, cell-active degraders.

Exit Vector Handle
Class-level
5′-piperazine on lenalidomide isoindolinone; preserves 4-amino neosubstrate pharmacophore. Distinct trajectory vs. pomalidomide/thalidomide 5′-piperazines.
Supports linker-SAR exploration
Demonstrated use in KI-CDK9d-32 degrader (DC₅₀ 0.89 nM, MOLT-4).
exit vector rigid linker PROTAC conjugation piperazine handle

Neosubstrate Selectivity Profile: Lenalidomide vs. Thalidomide & Pomalidomide

The lenalidomide scaffold exhibits a narrower neosubstrate degradation profile compared to thalidomide and pomalidomide, with direct relevance to the selectivity of PROTAC molecules built from this compound. Quantitative studies show that lenalidomide degrades IKZF1 (DC₅₀ 90 nM) and CK1α but has lower degradation activity toward SALL4, a neosubstrate implicated in thalidomide teratogenicity, compared to thalidomide and pomalidomide [1][2]. Thalidomide degrades SALL4 more efficiently than lenalidomide, while pomalidomide exhibits the broadest degradation profile across IKZF1, IKZF3, CK1α, and SALL4 [2]. In the HiBiT degradation assay system, 6-position-modified lenalidomide derivatives demonstrated that the lenalidomide scaffold's neosubstrate selectivity can be further tuned through structural modification, with 6-fluoro lenalidomide inducing selective degradation of IKZF1, IKZF3, and CK1α while showing stronger anti-proliferative effects on MM and 5q MDS cell lines than lenalidomide itself [2]. The 5-position functionalization in the title compound does not interfere with these selectivity-determining interactions.

Neosubstrate Selectivity
Cross-study comparable
Lenalidomide degrades IKZF1, IKZF3, CK1α; reported lower SALL4 degradation vs. thalidomide/pomalidomide. Thalidomide active on SALL4, inactive on IKZF1.
Supports neosubstrate selectivity profiling
SALL4 degradation context reported lower; further validation required.
neosubstrate selectivity SALL4 teratogenicity IKZF1 CK1α

Research & Industrial Applications of Lenalidomide 5′-Piperazine


PROTACs with Intermediate CRBN Potency to Limit Hematotoxicity

When designing PROTAC molecules where excessive IKZF1/3 degradation may cause dose-limiting hematological toxicity, the lenalidomide 5′-piperazine scaffold provides an intermediate degradation potency (IKZF1 DC₅₀ 90 nM) between pomalidomide (26.7 nM) and thalidomide (>10,000 nM) [1]. This 'Goldilocks' potency window may allow robust target protein degradation while reducing the risk of on-target hematopoietic side effects associated with more potent cereblon recruiters. The 5-position piperazine handle enables rapid conjugation to target-binding warheads while preserving the 4-amino pharmacophore critical for neosubstrate engagement [2].

High Solubility & Low Membrane Partitioning PROTACs

For degrader programs where poor solubility limits in vivo exposure or confounds in vitro assay interpretation, the lenalidomide 5′-piperazine building block offers the highest kinetic solubility (461 μM) among IMiD-derived cereblon ligands—5.9-fold higher than pomalidomide (78 μM) [1]. Its negative cLogP (–0.5) and low Caco-2 permeability (1.45 × 10⁻⁶ cm/s) reduce the risk of non-specific membrane accumulation that can complicate target engagement measurements and contribute to phospholipidosis [1]. The high intracellular unbound fraction (fu,cell ~1.0) and intracellular bioavailability (Fic 5.0) indicate that despite low passive permeability, the lenalidomide scaffold achieves efficient cellular access [1].

Plasma-Stable CRBN Ligand for PROTAC Programs

In PROTAC molecules where maintaining an intact cereblon-binding moiety in circulation is critical for in vivo efficacy, the lenalidomide scaffold offers a 12.9-fold plasma stability advantage (human plasma T₁/₂ 284 min) over thalidomide (22 min) and a 1.8-fold advantage over pomalidomide (159 min) [1]. This stability differential is particularly relevant for PROTACs with moderate-to-slow systemic clearance, where hydrolysis of the E3 ligase ligand in plasma before tissue distribution would abrogate degrader activity. The isoindolinone core, which replaces the hydrolysis-prone phthalimide of thalidomide, provides this enhanced stability while retaining cereblon binding competence [1].

Rigid Linker Architectures for Ternary Complex Optimization

When ternary complex geometry optimization demands a rigid linker rather than flexible PEG-based connectors, the terminal piperazine on lenalidomide 5′-piperazine provides a well-defined exit vector for attaching rigid aromatic or heteroaromatic linkers via amide bond formation [1]. The 5-position trajectory from the lenalidomide isoindolinone ring is distinct from the exit vectors available from thalidomide- or pomalidomide-based building blocks, offering an orthogonal option for exploring PROTAC linker SAR [1][2]. The successful application of this building block in generating KI-CDK9d-32 (CDK9 DC₅₀ 0.89 nM, Dmax 97.7%) demonstrates that rigid-linker PROTACs built from this scaffold can achieve sub-nanomolar degradation potency in cells .

Application
Selection Property
Validation Focus
PROTAC design with moderated IKZF1 degradation
Intermediate degradation potency window (reported DC₅₀ ~90 nM)
Ternary complex formation and neosubstrate selectivity review
High-solubility, low-membrane-retention PROTACs
Aqueous solubility (reported 461 µM) and high cellular unbound fraction
In vitro solubility, Caco-2 permeability, and intracellular bioavailability assays
Extended plasma-stability degrader programs
Human plasma half-life profile (reported 284 min)
Plasma incubation stability and intact degrader integrity monitoring
Rigid-linker PROTAC conjugation studies
5′-piperazine exit vector and amide-bond linker attachment
Linker SAR and ternary complex structural analysis
Quote Request

Request a Quote for (S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.